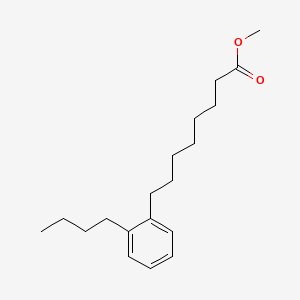
Methyl 2-butylbenzeneoctanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-butylbenzeneoctanoate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in fragrances and flavorings . This compound is synthesized through the esterification of 2-butylbenzoic acid and octanol, resulting in a molecule with a unique structure and properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-butylbenzeneoctanoate typically involves the esterification reaction between 2-butylbenzoic acid and octanol. This reaction is catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: Methyl 2-butylbenzeneoctanoate can undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur, where the ester group is replaced by other functional groups, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base, such as sodium hydroxide.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Amines or thiol derivatives.
Wissenschaftliche Forschungsanwendungen
Methyl 2-butylbenzeneoctanoate has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of methyl 2-butylbenzeneoctanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group in the compound can undergo hydrolysis, releasing the active components that exert their effects on the target molecules . This interaction can lead to various biological responses, such as antimicrobial activity or modulation of enzyme activity .
Vergleich Mit ähnlichen Verbindungen
Ethyl acetate: Commonly used as a solvent in various chemical reactions.
Methyl butyrate: Known for its fruity odor and used in flavorings.
Butyl propionate: Used in the production of perfumes and as a solvent.
Comparison: Methyl 2-butylbenzeneoctanoate stands out due to its unique structure, which combines the properties of both aromatic and aliphatic esters. This combination results in a compound with distinct physical and chemical properties, making it suitable for specific applications in research and industry .
Eigenschaften
CAS-Nummer |
13397-99-4 |
|---|---|
Molekularformel |
C19H30O2 |
Molekulargewicht |
290.447 |
IUPAC-Name |
methyl 8-(2-butylphenyl)octanoate |
InChI |
InChI=1S/C19H30O2/c1-3-4-12-17-14-10-11-15-18(17)13-8-6-5-7-9-16-19(20)21-2/h10-11,14-15H,3-9,12-13,16H2,1-2H3 |
InChI-Schlüssel |
RSFHXGKIZJQFHM-UHFFFAOYSA-N |
SMILES |
CCCCC1=CC=CC=C1CCCCCCCC(=O)OC |
Synonyme |
2-Butylbenzene-1-octanoic acid methyl ester |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















